Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate
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Overview
Description
Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylethyl group attached to a phenoxypropanoate backbone. Esters like this one are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate typically involves the esterification of 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: Reduction reactions can convert the ester into an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Hydrolysis: 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its active components, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Isopropyl butyrate: An ester with a similar structure, used in fragrances and flavoring agents.
Uniqueness
Ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate is unique due to its complex structure, which includes a phenylethyl group attached to a phenoxypropanoate backbone. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
62402-50-0 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 2-methyl-2-[4-(1-phenylethyl)phenoxy]propanoate |
InChI |
InChI=1S/C20H24O3/c1-5-22-19(21)20(3,4)23-18-13-11-17(12-14-18)15(2)16-9-7-6-8-10-16/h6-15H,5H2,1-4H3 |
InChI Key |
LDYFHWUJBRNKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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